4-bromo-2-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a bromine atom, a thiazole ring, and a phenol group
Preparation Methods
The synthesis of 4-bromo-2-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with hydrazine hydrate to form the thiazole ring.
Coupling reaction: The final step involves coupling the brominated thiazole derivative with 2-hydroxybenzaldehyde under basic conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-bromo-2-[(E)-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Properties
IUPAC Name |
4-bromo-2-[(E)-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-19-9-13-8-14(18)6-7-16(13)22/h2-10,22H,1H3,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJATPAAPVRCEY-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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